molecular formula C22H36Br2 B3176828 1,4-Dibromo-2,5-dioctylbenzene CAS No. 117635-22-0

1,4-Dibromo-2,5-dioctylbenzene

Cat. No. B3176828
CAS RN: 117635-22-0
M. Wt: 460.3 g/mol
InChI Key: NNODKPIGQMPPQW-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dioctylbenzene, also known as DBDOB, is a chemical compound that belongs to the family of benzene derivatives. It is an organic halide with the molecular formula C22H36Br2 . The molecular weight of this compound is 460.32900 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, 1,4-Dioctylbenzene can be synthesized by treating 1,4-dichlorobenzene with a suitable Grignard reagent like octyl magnesium bromide and 1-bromooctane .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,4-Dibromo-2,5-dioctylbenzene are not fully detailed in the sources I found. The molecular weight is reported to be 460.32900 .

Scientific Research Applications

Efficient Synthesis of Derivatives

  • Precursor for Organic Transformations : 1,2-Dibromobenzenes, including derivatives of 1,4-Dibromo-2,5-dioctylbenzene, are valuable for various organic transformations. They are used in the synthesis of benzynes and other derivatives through bromination and metalation processes (Diemer, Leroux, & Colobert, 2011).

Polymer Synthesis

  • Initiator in Polymerization : This compound is used as an initiator in ring-opening polymerization processes, particularly in the synthesis of poly(p-phenylene)-graft-poly(ε-caprolactone) copolymers (Yurteri, Cianga, Değirmenci, & Yagcı, 2004).
  • Suzuki Coupling in Polymer Synthesis : It plays a role in Suzuki coupling processes for creating polymers with specific properties like solubility in organic solvents (Cianga & Yagcı, 2002).

Material Science and Engineering

  • In Semiconducting Polymers : 1,4-Dibromo-2,5-dioctylbenzene derivatives are significant in the synthesis of semiconducting polymers for applications in electronics (Krebs & Jørgensen, 2004).
  • Fluorescent Sensors : Derivatives of this compound have been used in the development of fluorescent sensors, particularly for the detection of nitroaromatic compounds like TNT (Zyryanov, Palacios, & Anzenbacher, 2008).

Crystallography and Structural Studies

Safety and Hazards

While specific safety data for 1,4-Dibromo-2,5-dioctylbenzene was not found, similar compounds such as 1,4-Dibromobenzene are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1,4-dibromo-2,5-dioctylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2/c1-3-5-7-9-11-13-15-19-17-22(24)20(18-21(19)23)16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNODKPIGQMPPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC(=C(C=C1Br)CCCCCCCC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10733094
Record name 1,4-Dibromo-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117635-22-0
Record name 1,4-Dibromo-2,5-dioctylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117635-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dibromo-2,5-dioctylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10733094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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